molecular formula C10H14N2O3 B13519884 Isopropyl 2-(5-amino-2-oxopyridin-1(2h)-yl)acetate

Isopropyl 2-(5-amino-2-oxopyridin-1(2h)-yl)acetate

Cat. No.: B13519884
M. Wt: 210.23 g/mol
InChI Key: SZZHIBQYSIJODS-UHFFFAOYSA-N
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Description

Isopropyl 2-(5-amino-2-oxopyridin-1(2H)-yl)acetate (C₁₀H₁₄N₂O₃) is a pyridinone derivative featuring an amino group at the 5-position of the heterocyclic ring and an isopropyl ester moiety. Its structural uniqueness lies in the combination of the 2-oxopyridin-1(2H)-yl core with a polar amino group, which may influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

propan-2-yl 2-(5-amino-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C10H14N2O3/c1-7(2)15-10(14)6-12-5-8(11)3-4-9(12)13/h3-5,7H,6,11H2,1-2H3

InChI Key

SZZHIBQYSIJODS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CN1C=C(C=CC1=O)N

Origin of Product

United States

Biological Activity

Isopropyl 2-(5-amino-2-oxopyridin-1(2H)-yl)acetate, with a CAS number of 1281581-94-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H14N2O3
  • Molecular Weight : 210.23 g/mol
  • Purity : Typically 98% .

Anticonvulsant Activity

Research indicates that compounds related to the pyridine and thiazole moieties exhibit significant anticonvulsant properties. This compound may share similar mechanisms of action due to its structural characteristics. In studies involving various analogs, compounds with structural similarities demonstrated effective anticonvulsant activity, particularly in models using picrotoxin-induced convulsions .

Key Findings :

  • Compounds with amino groups adjacent to oxopyridine rings showed enhanced efficacy in reducing seizure activity.
  • Structure-activity relationship (SAR) analysis revealed that substituents on the pyridine ring significantly influence anticonvulsant potency.

Antitumor Activity

The compound's biological profile suggests potential antitumor activity, which has been explored through various synthesized derivatives. Analogous compounds have demonstrated cytotoxic effects against different cancer cell lines, including human glioblastoma and melanoma cells.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Notes
Compound AU251 (Glioblastoma)< 10Significant cytotoxicity
Compound BWM793 (Melanoma)< 30Selective activity observed
This compoundTBDFurther studies required

Antibacterial Activity

Preliminary studies suggest that the compound may also exhibit antibacterial properties. The presence of functional groups such as amines and carbonyls in the structure could contribute to its interaction with bacterial cell walls or metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

  • Anticonvulsant Screening : In a study assessing various pyridinyl compounds, the target compound displayed promising anticonvulsant properties similar to established drugs .
  • Cytotoxicity Evaluation : A systematic evaluation of related compounds indicated that modifications at specific positions on the pyridine ring could enhance cytotoxicity against cancer cell lines .
  • Mechanistic Studies : Molecular dynamics simulations have been employed to understand the interactions of these compounds with target proteins involved in cancer progression, revealing critical binding interactions that could be exploited for drug design .

Chemical Reactions Analysis

Esterification

The compound is typically synthesized via esterification of 2-(3-amino-2-oxopyridin-1(2H)-yl)acetic acid with isopropanol in the presence of acid catalysts (e.g., H₂SO₄ or HCl). This reaction proceeds under reflux conditions, yielding the ester with high purity.

Step Reagents/Conditions Yield
EsterificationIsopropanol, acid catalyst~80–90%

Alkylation

Alkylation reactions involve the introduction of alkyl groups to the pyridine ring. For example, treatment with 2-iodopropane and Cs₂CO₃ in acetonitrile enables N-alkylation at the amino group, forming derivatives with substituted alkyl chains .

Reaction Type Reagents Conditions
N-alkylation2-iodopropane, Cs₂CO₃55°C for 6 h

Hydrolysis and Oxidation

The ester group can undergo hydrolysis to regenerate the carboxylic acid precursor, followed by oxidation to α-ketoamides. For instance, LiBH₄ reduction and Dess–Martin periodinane (DMP) oxidation convert intermediate esters to α-ketoamides .

Step Reagents Yield
Ester hydrolysisLiBH₄, THF~96%
OxidationDMP, CH₂Cl₂~96%

3. Key Chemical Reactions

Hydrolysis of the Ester Group

Under basic or acidic conditions, the isopropyl ester undergoes hydrolysis to form the corresponding carboxylic acid. This reaction is reversible and can be accelerated by enzymes or catalysts.

Reaction:
Isopropyl ester+H2OCarboxylic acid+Isopropanol\text{Isopropyl ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{Isopropanol}

Substitution at the Amino Group

The amino group (-NH₂) at position 3 is nucleophilic and undergoes substitution reactions. For example, treatment with alkylating agents (e.g., methyl isocyanide) introduces substituents at the amide nitrogen, forming α-acetoxy amides .

Reaction Reagents Product
N-alkylationMethyl isocyanide, acetic acidα-acetoxy amide

Oxidation of the Keto Group

The keto group (C=O) at position 2 can react with reducing agents (e.g., LiBH₄) to form aldehydes, which are subsequently oxidized to α-ketoamides using DMP .

Reaction:
Keto groupLiBH4AldehydeDMPα-ketoamide\text{Keto group} \xrightarrow{\text{LiBH}_4} \text{Aldehyde} \xrightarrow{\text{DMP}} \alpha\text{-ketoamide}

4. Structural Analysis

Property Value
Molecular FormulaC₁₀H₁₄N₂O₃
Molecular Weight210.23 g/mol
Key Functional GroupsIsopropyl ester, amino (-NH₂), keto (C=O)

5. Reaction Conditions and Yields

Stability and Purification

The compound is purified via RP-18 HPLC or flash column chromatography. Diastereomeric mixtures may form during synthesis due to racemization of the α-carbon .

References ACS Publications (2025) – Synthesis and optimization of pyridone α-ketoamides. EvitaChem (2025) – Chemical properties and synthesis. Royal Society of Chemistry (2018) – Supplementary data on alkylation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with three classes of analogs: pyridazinone derivatives, benzofuran-based esters, and halogenated sulfinyl analogs. Key differences in substituents, molecular packing, and intermolecular interactions are highlighted.

Pyridazinone Derivatives

Example Compound : Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate (C₁₅H₁₅ClN₂O₃)
  • Structural Differences: Replacement of the 5-amino group in the target compound with a 3-(4-chlorophenyl) substituent. Pyridazinone (6-membered ring with two adjacent nitrogen atoms) instead of the pyridinone core.
  • Physicochemical Properties: Higher molecular weight (306.74 g/mol vs. 210.23 g/mol) due to the chlorophenyl group. Reduced polarity compared to the amino-substituted target compound.
  • Synthetic Relevance :
    • Used in studies of antimalarial agents .
Table 1: Comparison of Pyridazinone Analogs
Property Target Compound Chlorophenyl Pyridazinone Analogue
Molecular Formula C₁₀H₁₄N₂O₃ C₁₅H₁₅ClN₂O₃
Molecular Weight (g/mol) 210.23 306.74
Key Substituent 5-Amino 3-(4-Chlorophenyl)
Solubility Trends Likely polar Moderately polar (Cl substituent)

Benzofuran-Based Esters

Example Compounds :
  • Isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (C₁₄H₁₈O₄S)
  • Isopropyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (C₁₅H₁₇IO₄S)

  • Structural Differences: Benzofuran core replaces the pyridinone ring. Sulfinyl (S=O) and halogen (I, Cl) substituents enhance steric bulk and electronic effects.
  • Crystal Packing :
    • Stabilized by π-π stacking (e.g., 3.713 Å between benzofuran rings in C₁₄H₁₈O₄S) and halogen bonding (I···O = 2.994 Å in iodinated analog) .
  • Functional Implications: Sulfinyl groups promote intermolecular C–H···O interactions, absent in the amino-substituted target compound.
Table 2: Benzofuran Analogs vs. Target Compound
Property Target Compound 5-Iodo-Benzofuran Analogue
Core Structure Pyridinone Benzofuran
Key Interactions Potential H-bonding (NH₂) Halogen bonding, π-π stacking
Molecular Weight (g/mol) 210.23 424.26
Thermal Stability Not reported High (m.p. 403–404 K)

Halogenated Sulfinyl Derivatives

Example Compound : Isopropyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate (C₁₃H₁₅ClO₄S)
  • Structural Differences: Chlorine substituent at the 5-position instead of the amino group. Methylsulfinyl group introduces chirality and enhances dipole moments.
  • Packing Motifs :
    • Stabilized by C–H···π interactions (2.78 Å) and Cl···Cl van der Waals contacts .
  • Reactivity: Sulfinyl groups are prone to redox reactions, unlike the stable amino group in the target compound.

Critical Analysis of Research Findings

  • Crystallographic Tools :
    • Structures of analogs were refined using SHELXL and visualized via Mercury , ensuring high precision in intermolecular interaction data.
  • Biological Relevance: The amino group in the target compound may enhance bioavailability compared to halogenated analogs, but direct pharmacological data are lacking.
  • Synthetic Challenges :
    • The discontinued status of the target compound limits experimental validation of its properties, necessitating reliance on computational predictions.

Preparation Methods

Esterification and N-Alkylation Route

A common approach involves the reaction of 5-amino-2-oxopyridin-1(2H)-yl acetic acid derivatives with isopropanol or isopropyl acetate under acidic or basic catalysis to form the ester linkage. Alternatively, the acetate group can be introduced via alkylation of the pyridinone nitrogen with isopropyl bromoacetate or similar alkylating agents.

Typical reaction conditions:

Step Reagents/Conditions Notes
Activation Use of isopropyl bromoacetate or isopropyl chloroacetate Provides the electrophilic center for nucleophilic attack
Nucleophilic substitution Pyridinone derivative + alkylating agent Usually conducted in polar aprotic solvents like acetonitrile or DMF
Base Cesium carbonate or potassium carbonate Facilitates deprotonation of the nitrogen for nucleophilic attack
Temperature Ambient to reflux (25–80 °C) Optimized for reaction rate and selectivity
Purification Column chromatography or recrystallization To obtain high purity product

Alternative Synthesis via Amide and Ester Intermediates

Another method involves multi-step synthesis starting from amino acid derivatives or pyridone intermediates:

  • Conversion of amino acid derivatives to esters using SOCl₂ in methanol.
  • N-alkylation with Boc-protected aminopyridone under basic conditions.
  • Hydrolysis and coupling reactions to build the pyridinone-acetate framework.
  • Final esterification to yield isopropyl 2-(5-amino-2-oxopyridin-1(2H)-yl)acetate.

This approach is advantageous for incorporating chiral centers or protecting groups and is used in complex medicinal chemistry syntheses.

Industrial-Scale Considerations

For industrial production, the synthesis must be cost-effective and scalable. The use of readily available starting materials such as isopropyl acetate and 5-amino-2-oxopyridine derivatives is preferred. Solvents and reagents are selected for safety and environmental compliance.

Method Starting Materials Key Reagents Solvent Temperature Yield (%) Advantages Limitations
Direct N-alkylation 5-amino-2-oxopyridine + isopropyl bromoacetate K₂CO₃ or Cs₂CO₃ Acetonitrile, DMF 25–80 °C 60–80 Simple, fewer steps Requires pure alkylating agent
Esterification via acid chloride 5-amino-2-oxopyridinyl acetic acid + isopropanol SOCl₂, base Methanol, DCM 0–40 °C 70–85 High purity product Multi-step, sensitive reagents
Multi-step coupling Amino acid derivatives + Boc-protected pyridone HATU, triethylamine DCM, MeOH Ambient 55–75 Allows chiral control Longer synthesis time
  • Reaction optimization studies show that the choice of base and solvent critically affects the yield and purity of the final product.
  • Using cesium carbonate in acetonitrile provides higher yields due to better solubility and stronger base effect.
  • Temperature control is essential to prevent side reactions such as hydrolysis or over-alkylation.
  • Purification by reverse-phase HPLC or recrystallization improves product purity to >99%.
  • Protecting groups like Boc on amino functionalities facilitate selective reactions and improve overall yield.

The preparation of this compound involves well-established organic synthesis techniques focusing on esterification and N-alkylation of pyridinone derivatives. The methods vary from direct alkylation with isopropyl haloacetates to multi-step syntheses involving protected intermediates. Reaction conditions such as solvent choice, base, temperature, and reagent purity are critical for optimizing yield and purity. Industrially, the process emphasizes cost-effectiveness and scalability, favoring simpler routes with readily available reagents.

The diversity of preparation methods allows tailoring the synthesis according to the desired scale, purity, and potential further functionalization for pharmaceutical applications.

Q & A

Q. What are the common synthetic routes for Isopropyl 2-(5-amino-2-oxopyridin-1(2H)-yl)acetate?

  • Methodological Answer: The compound can be synthesized via condensation reactions involving aminothiazolone derivatives and esterified intermediates. A typical approach involves refluxing 5-amino-2-oxopyridin-1(2H)-yl precursors with isopropyl bromoacetate in acetic acid under sodium acetate catalysis. Purification often includes recrystallization from polar aprotic solvents like DMF/acetic acid mixtures to enhance yield and purity .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer: Structural confirmation requires a combination of 1H/13C NMR (to identify proton environments and carbonyl groups), mass spectrometry (ESI or HRMS) for molecular weight validation, and HPLC (with C18 columns and UV detection at 254 nm) to assess purity (>98%). For example, NMR peaks for the isopropyl group typically appear as a septet (δ 1.2–1.4 ppm) and a doublet (δ 5.0–5.2 ppm) for the ester oxygen-proton .

Q. What are the stability considerations under different storage conditions?

  • Methodological Answer: The compound is hygroscopic and prone to hydrolysis in aqueous environments. Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Stability assays using accelerated thermal stress (40°C/75% RH for 14 days) and HPLC monitoring are recommended to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography (if crystalline) for absolute configuration determination. For example, X-ray data can clarify ambiguous NOE correlations in the pyridinone ring .

Q. What strategies optimize synthesis yield and purity for scale-up?

  • Methodological Answer: Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of precursor to ester) and employ phase-transfer catalysts (e.g., TBAB) to enhance reactivity. For purity >99%, use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA). Process analytical technology (PAT) tools like in-situ FTIR can monitor reaction progress .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer: Modify substituents at the 5-amino (e.g., alkylation/acylation) and ester (e.g., tert-butyl vs. isopropyl) positions. Evaluate bioactivity (e.g., enzyme inhibition) using assays like fluorescence polarization or SPR. Compare with analogs such as ethyl 2-(5-chloropyridin-2-ylamino)-2-oxoacetate to identify critical pharmacophores .

Q. What mechanistic insights exist for degradation pathways under acidic/basic conditions?

  • Methodological Answer: Acidic conditions hydrolyze the ester group to acetic acid derivatives, while basic conditions cleave the pyridinone ring. Conduct forced degradation studies (0.1M HCl/NaOH at 60°C for 24h) and analyze products via LC-MS. Kinetic modeling (Arrhenius plots) can predict degradation rates .

Q. What analytical challenges arise in detecting low-abundance impurities?

  • Methodological Answer: Trace impurities (e.g., des-amino byproducts) require UPLC-MS/MS with a HILIC column for polar metabolites. Use charged aerosol detection (CAD) for non-UV-active species. Reference standards for common impurities (e.g., 5-nitro-2-oxopyridine derivatives) should be synthesized and validated .

Q. How can computational methods predict reactivity in novel derivatives?

  • Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) model electronic effects on the pyridinone ring. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins like kinases. Validate with experimental IC50 values from enzyme assays .

Q. How to address discrepancies in biological activity across assay platforms?

  • Methodological Answer:
    Inconsistent IC50 values may stem from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine) and validate with orthogonal assays (e.g., cell viability vs. biochemical activity). Statistical analysis (e.g., Bland-Altman plots) quantifies inter-assay variability .

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